molecular formula C17H15ClN2O2 B5110026 2-Amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

2-Amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

Cat. No.: B5110026
M. Wt: 314.8 g/mol
InChI Key: DPXQPJGRELQYPM-UHFFFAOYSA-N
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Description

2-Amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-Amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves a multi-step reaction process. One common method involves the sequential reaction of 2-chlorobenzaldehyde, cyanothioacetamide, and malononitrile dimer in the presence of an excess of N-methylmorpholine. This reaction proceeds at room temperature (25°C) in ethanol, resulting in the formation of the desired compound with a yield of approximately 68% .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents like sodium borohydride, and formaldehyde for Mannich reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with various molecular targets. In antibacterial applications, it binds to bacterial enzymes, inhibiting their activity and leading to bacterial cell death. In anticancer applications, it interferes with cell division processes, thereby inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Similar compounds include other chromene derivatives such as 2-amino-1,4-dihydropyrimidines and 2-aminothiazoles.

Conclusion

2-Amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile is a compound of significant interest in various scientific fields. Its unique structure and diverse chemical reactivity make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-9-6-13(21)16-14(7-9)22-17(20)11(8-19)15(16)10-4-2-3-5-12(10)18/h2-5,9,15H,6-7,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXQPJGRELQYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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